3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-tert-butylphenyl isocyanate and 4-tert-butylphenyl salicylate , have been reported to interact with various biological targets. For instance, 4-tert-butylphenyl salicylate has been shown to down-regulate the NF-kappa B pathway , which plays a crucial role in immune and inflammatory responses.
Mode of Action
For example, Tebufenpyrad, a compound with a similar structure, inhibits the mitochondrial complex I, leading to a lack of ATP production and cell death .
Biochemical Pathways
For instance, 4-tert-butylphenyl salicylate has been reported to down-regulate the NF-kappa B pathway , which is involved in the regulation of immune and inflammatory responses.
Biochemical Analysis
Biochemical Properties
3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This interaction is crucial as it can modulate the production of prostaglandins, which are involved in inflammation and pain pathways. Additionally, this compound has been shown to bind to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), inhibiting its translocation to the nucleus and thereby reducing the expression of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In macrophages, this compound reduces the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Furthermore, this compound influences cell signaling pathways by inhibiting the NF-κB pathway, leading to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . This compound also affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the synthesis of prostaglandins . Additionally, this compound interacts with NF-κB by preventing its phosphorylation and subsequent degradation of its inhibitor, IκBα. This inhibition keeps NF-κB in an inactive state in the cytoplasm, thereby reducing the transcription of genes involved in inflammation . The compound also affects gene expression by modulating the activity of other transcription factors and signaling molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound results in sustained inhibition of inflammatory pathways and reduced cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into various metabolites that are excreted through the urine . The compound also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Within cells, it is transported to various organelles, including the endoplasmic reticulum and mitochondria, where it exerts its effects . The localization and accumulation of this compound in specific tissues are influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments, thereby influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride or a similar reagent to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl or oxazole rings .
Scientific Research Applications
3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A phenol derivative with similar structural features but different chemical properties and applications.
3-Phenylthiophene Derivatives: Compounds with a thiophene ring instead of an oxazole ring, used in electronic and photophysical applications.
Uniqueness
3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol is unique due to its specific structural features, such as the presence of both the oxazole ring and the tert-butyl group.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCLFWVHHUENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.